molecular formula C8H6N4O5 B1679001 Nitrofurantoin CAS No. 67-20-9

Nitrofurantoin

Cat. No.: B1679001
CAS No.: 67-20-9
M. Wt: 238.16 g/mol
InChI Key: NXFQHRVNIOXGAQ-UHFFFAOYSA-N
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Description

Nitrofurantoin is an antibacterial medication belonging to the nitrofuran class. It is primarily used to treat and prevent lower urinary tract infections, such as cystitis. This compound is effective against a range of bacteria, including Escherichia coli and Staphylococcus saprophyticus . It is available in various forms, including capsules, tablets, and liquid .

Mechanism of Action

Target of Action

Nitrofurantoin’s primary targets are bacterial cells, specifically those causing urinary tract infections . The drug acts on multiple targets within these cells, making it more resistant to the development of bacterial resistance .

Mode of Action

This compound is converted by bacterial nitroreductases to electrophilic intermediates . These intermediates inhibit the citric acid cycle as well as the synthesis of DNA, RNA, and protein . This multi-target action disrupts vital processes in the bacterial cells, leading to their death .

Biochemical Pathways

The biochemical pathways affected by this compound include the citric acid cycle and the synthesis pathways of DNA, RNA, and protein . By inhibiting these pathways, this compound disrupts the normal functioning of bacterial cells, preventing their growth and proliferation .

Pharmacokinetics

This compound has a bioavailability of 38.8-44.3% . It reaches a maximum concentration (Cmax) of 0.875-0.963mg/L with an area under the curve (AUC) of 2.21-2.42mg*h/L . The drug is rapidly eliminated from the plasma, with a half-life of 20 minutes . It is excreted through the kidneys and bile duct . Taking this compound with food increases its absorption and the duration of therapeutic concentrations in the urine .

Result of Action

The result of this compound’s action is the death of bacterial cells causing urinary tract infections . By inhibiting vital processes and disrupting the normal functioning of these cells, this compound prevents their growth and proliferation, leading to their eventual death .

Action Environment

The action of this compound is influenced by the environment within the urinary tract. The drug is more effective in acidic urine, where it is better absorbed and achieves higher concentrations . Additionally, this compound’s efficacy is enhanced when taken with food, which increases its absorption and prolongs therapeutic concentrations in the urine .

Biochemical Analysis

Biochemical Properties

Nitrofurantoin is converted by bacterial nitroreductases into electrophilic intermediates . These intermediates interact with various bacterial biomolecules, including enzymes and proteins, altering their function and inhibiting key biochemical reactions . The interactions inhibit the citric acid cycle and the synthesis of DNA, RNA, and protein .

Cellular Effects

This compound’s cellular effects are primarily observed in bacterial cells, where it inhibits several vital processes. It interferes with protein and cell wall synthesis, DNA and RNA synthesis, and aerobic energy metabolism . This broad-spectrum activity makes this compound effective against both Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion by bacterial nitroreductases into reactive intermediates . These intermediates inactivate or alter bacterial ribosomal proteins leading to inhibition of protein synthesis, aerobic energy metabolism, DNA, RNA, and cell wall synthesis .

Temporal Effects in Laboratory Settings

This compound exhibits good clinical and microbiological efficacy for urinary tract infections, with clinical cure rates varying between 79% and 92% . If given for only 3 days, this compound’s clinical efficacy was diminished (61%–70%) . Toxicity was infrequent, mild, reversible, and predominantly gastrointestinal .

Dosage Effects in Animal Models

In animal models, specifically dogs and cats, this compound is administered at a dosage of 4.4 mg/kg, orally, every 8 hours for 4–10 days . Adverse effects are not common at usual dosages, but nausea, vomiting, and diarrhea can develop .

Metabolic Pathways

This compound undergoes a process of activation in the liver, where it is metabolized into active acetylated metabolites . These metabolites are then distributed to the urinary tract, where they exert their antimicrobial effects by interfering with bacterial protein and DNA synthesis .

Transport and Distribution

After oral administration, this compound is rapidly metabolized in renal tissues and is rapidly excreted into the urine via glomerular filtration and tubular secretion . It reaches therapeutic levels exclusively in the urinary tract and is not suitable for treating infections outside of the urinary system .

Subcellular Localization

The subcellular localization of this compound is primarily within the urinary tract due to its rapid excretion into the urine . This localization allows this compound to exert its antimicrobial effects effectively against urinary tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of nitrofurantoin involves several steps. One common method includes the hydrolysis of 5-nitrofurfural diethyl ester in the presence of hydrochloric acid and purified water at 60-70°C. The hydrolyzed product is then reacted with aminohydantoin at 90-95°C under reflux conditions, followed by washing and purification to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The process involves the use of reverse osmosis membrane reaction devices and precise temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Nitrofurantoin undergoes various chemical reactions, including:

    Reduction: this compound can be reduced by bacterial nitroreductases to form reactive intermediates.

    Oxidation: It can also undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Bacterial nitroreductases are commonly used to reduce this compound.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

Major Products Formed: The reduction of this compound leads to the formation of electrophilic intermediates that inhibit bacterial growth by targeting DNA, RNA, and protein synthesis .

Scientific Research Applications

Nitrofurantoin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Nitrofurantoin: this compound is unique due to its specific use in treating urinary tract infections and its low risk of inducing bacterial resistance. Unlike ciprofloxacin and trimethoprim/sulfamethoxazole, this compound is primarily bacteriostatic but can be bactericidal at high concentrations .

Properties

IUPAC Name

1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

NXFQHRVNIOXGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name NITROFURANTOIN
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DSSTOX Substance ID

DTXSID7020972
Record name Nitrofurantoin
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Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Nitrofurantoin appears as odorless lemon yellow crystals or fine yellow powder. Bitter taste. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name NITROFURANTOIN
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500., Very slightly soluble in alcohol and practically insoluble in ether and water., In water, 79 mg/l at 24 °C.
Details Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992)
Record name NITROFURANTOIN
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Details Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992)
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Mechanism of Action

MICROSOMAL AND SOLUBLE FRACTIONS FROM BOTH RAT LIVER AND LUNG MEDIATED THE COVALENT BINDING OF (14)C-LABELED NITROFURANTOIN (I) TO TISSUE MACROMOLECULES IN VITRO. OXYGEN STRONGLY INHIBITED THE BINDING IN BOTH FRACTIONS, AND CARBON MONOXIDE FAILED TO INHIBIT THE BINDING IN MICROSOMAL PREPARATIONS, INDICATING ACTIVATION OF I IN BOTH SYSTEMS BY NITROREDUCTION RATHER THAN OXIDATION OF THE FURAN RING. MICROSOMAL NITROREDUCTION AND COVALENT BINDING OF I WERE INHIBITED BY AN ANTIBODY AGAINST NADPH-CYTOCHROME C REDUCTASE AND COVALENT BINDING WAS ENHANCED BY THE ADDITION OF FAD. IN SOLUBLE FRACTIONS, MAXIMUM RATES OF COVALENT BINDING WERE OBTAINED IN THE PRESENCE OF NADH AND HYPOXANTHINE, AND IT WAS INHIBITED BY ALLOPURINOL, A XANTHINE OXIDASE INHIBITOR. REDUCED GLUTATHIONE DECREASED COVALENT BINDING OF I IN BOTH MICROSOMAL AND SOLUBLE FRACTIONS OF LIVER AND LUNG, BUT THE RATE OF NITROREDUCTION WAS UNAFFECTED., THE HYPOTHESIS IS PRESENTED THAT THE TOXICITY OF NITROFURANS SUCH AS NITROFURANTOIN (I), WHICH ARE USED IN COMMERCIAL POULTRY PRODUCTION, IS DUE TO OXIDATIVE METABOLIC STRESS CAUSED BY THE O2- FREE RADICAL FORMED DURING METABOLISM OF THE COMPOUNDS.
Details COMBS GF JR; PROC-CORNELL NUTR CONF FEED MANUF: 9 (1979)
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Color/Form

ORANGE-YELLOW NEEDLES FROM DIL ACETIC ACID, LEMON-YELLOW CRYSTALS OR FINE POWDER, Yellow powder

CAS No.

67-20-9
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Record name Furantoin
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Record name 2,4-Imidazolidinedione, 1-[[(5-nitro-2-furanyl)methylene]amino]-
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Melting Point

514 °F (decomposes) (NTP, 1992), 263 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198
Record name NITROFURANTOIN
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Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198
Record name NITROFURANTOIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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